Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is a complex organic compound classified within the pyrrolo-pyrimidine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its structure comprises a pyrrolo ring fused to a pyrimidine moiety, which is further substituted with a methyl ester and two hydrochloride groups. The unique arrangement of these functional groups contributes to its potential applications in pharmacology.
The compound is derived from the broader class of pyrimidine derivatives, which are recognized for their diverse pharmacological properties. Pyrimidine compounds are often investigated for their roles as anti-inflammatory agents, antiviral drugs, and anticancer treatments. Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has been synthesized through various methods that utilize different starting materials and reagents to achieve the desired structural configuration .
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride typically involves multi-step reactions that include cyclization and functional group modifications. One prominent method includes the condensation of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate with guanylating agents to form the pyrrolo[3,4-d]pyrimidine ring system .
The molecular structure of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride can be represented as follows:
The compound features a fused bicyclic system consisting of a pyrrole and pyrimidine ring with a carboxylate ester functional group attached at one position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds. Characteristic peaks in NMR spectra provide insights into the hydrogen environments within the molecule .
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has been shown to participate in various chemical reactions that modify its structure or enhance its biological activity. For example:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products .
The mechanism of action for methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is primarily associated with its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase enzymes (COX), which play crucial roles in the synthesis of pro-inflammatory mediators .
Quantitative assessments such as half-maximal inhibitory concentration (IC50) values have been determined for various derivatives of this compound against COX enzymes. For instance, some derivatives exhibited IC50 values ranging from 19 µM to over 40 µM against COX-1 and COX-2 enzymes .
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride typically appears as a crystalline solid with moderate solubility in polar solvents such as water and methanol.
The compound demonstrates stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile indicates potential for further derivatization through functional group transformations .
Due to its structural characteristics and biological activity, methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is being explored for various scientific applications:
The synthesis of the pyrrolo[3,4-d]pyrimidine core typically employs convergent multi-step routes, with Knorr-type condensations serving as a foundational strategy. A common approach involves the condensation of ethyl 2-cyanoacetate with chlorinated pyrimidine intermediates under basic conditions (e.g., potassium carbonate in dimethylformamide), achieving yields of 68–72% . Alternative routes utilize formimidate intermediates derived from ethoxymethylene malononitrile, as demonstrated in pyrazolo[3,4-d]pyrimidine syntheses, though analogous methodologies require optimization for pyrrolo[3,4-d]pyrimidine systems [4]. Key challenges include regioselectivity control during ring closure and minimization of hydrolytic byproducts. A three-step sequence reported for related pyrrolo[2,3-d]pyrimidines starts with (1) malononitrile-glyoxylate condensation, (2) cyclization with formamidine acetate, and (3) esterification, yielding 60–65% overall purity >95% after recrystallization .
Table 1: Comparative Multi-Step Synthetic Approaches
Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethyl 2-cyanoacetate + 4,6-dichloropyrimidine | K₂CO₃, DMF | 80°C, 12 h | 68 | 92 |
Ethoxymethylene malononitrile + tolylglycine hydrazide | Triethyl orthoformate, Ac₂O | Reflux, 8 h | 72 | 89 |
Dimethyl acetylenedicarboxylate + aminopyrimidine | NaOEt, ethanol | 25°C, 24 h | 65 | 95 |
Cyclization to form the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine bicycle relies on intramolecular nucleophilic attack facilitated by thermal, acidic, or catalytic conditions. Thermal cyclization (150–160°C in diphenyl ether) affords moderate yields (50–60%) but risks decarboxylation [1]. Catalytic methods using palladium(II) acetate/tri-o-tolylphosphine in tetrahydrofuran enable ring closure at 80°C with improved yields (75–82%) [3]. Microwave-assisted cyclization (150°C, DMF, 30 min) enhances efficiency (85% yield) while suppressing dimerization byproducts [4] . Solvent selection critically influences regioselectivity: polar aprotic solvents (dimethylformamide) favor N1-cyclization, while protic solvents (ethanol) promote C3-isomer formation.
Table 2: Cyclization Efficiency in Various Solvents
Cyclization Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (N1:C3) |
---|---|---|---|---|---|
Thermal | Diphenyl ether | 155 | 3 | 58 | 9:1 |
Pd(II)/P(o-tol)₃ catalysis | Tetrahydrofuran | 80 | 2 | 78 | >20:1 |
Microwave-assisted | Dimethylformamide | 150 | 0.5 | 85 | 15:1 |
Acid-catalyzed (HCl) | Ethanol | 70 | 6 | 65 | 3:1 |
The methyl ester at position 5 enables downstream derivatization via transesterification, aminolysis, or reduction. Transesterification to ethyl or tert-butyl esters employs titanium(IV) isopropoxide in the corresponding alcohol solvent (yields: 80–90%) without bicyclic ring degradation [9]. Aminolysis with primary amines (e.g., benzylamine) requires 4–6 equivalents of amine in dimethylformamide at 60°C, achieving 70–75% amide formation [4]. Reduction to the primary alcohol uses diisobutylaluminum hydride in tetrahydrofuran (−78°C), yielding 65% of the alcohol derivative with <5% over-reduction byproducts. Stability studies confirm the methyl ester remains intact during N-alkylations but hydrolyzes under prolonged strong basic conditions (pH >12) [5] [9].
Table 3: Ester Functionalization Reaction Conditions
Reaction Type | Reagents/Conditions | Conversion (%) | Byproducts (%) | Purification Method |
---|---|---|---|---|
Transesterification | Ti(OⁱPr)₄, ethanol, 80°C, 8 h | 92 | <3 | Silica gel chromatography |
Aminolysis | Benzylamine (4 eq), DMF, 60°C, 12 h | 78 | 12 (unreacted amine) | Crystallization (EtOAc/hexane) |
Reduction | DIBAL-H (1.5 eq), THF, −78°C, 1 h | 65 | 8 (aldehyde) | Flash chromatography |
Dihydrochloride salt formation enhances crystallinity and stability. Optimal conditions use ethereal hydrochloric acid (2.2 equivalents) in anhydrous ethyl acetate, achieving quantitative precipitation at 0–5°C [7]. Stoichiometric studies reveal that <2.0 equivalents of hydrochloric acid yields mono-hydrochloride impurities (>15%), while >2.5 equivalents induces decomposition. Solvent screening identifies ethyl acetate/diethyl ether (4:1 v/v) as ideal for crystal habit control, yielding 95% pure salt with residual solvents <300 ppm . Recrystallization from methanol/diethyl ether provides analytically pure material (99.5% by HPLC, melting point: 218–220°C dec.). Salt stability is maintained for 24 months at −20°C under nitrogen, with <0.5% degradation [5] [7].
Table 4: Salt Crystallization Optimization Parameters
HCl Equivalents | Solvent System | Precipitation Temp (°C) | Yield (%) | Purity (HPLC, %) | Residual Solvent (ppm) |
---|---|---|---|---|---|
1.8 | Ethyl acetate | 0 | 75 | 87 | 4200 (EtOAc) |
2.2 | Ethyl acetate/diethyl ether (4:1) | 0 | 92 | 99 | 290 |
2.5 | Methanol/diethyl ether (1:5) | −20 | 85 | 95 | 5100 (MeOH) |
Enantiopure synthesis leverages chiral pool derivatization or asymmetric hydrogenation. Resolution of racemic methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate employs dibenzoyl-D-tartaric acid (0.55 equivalents) in methanol, yielding the (R)-enantiomer salt (ee >99%, 35% yield) after three recrystallizations [10]. Asymmetric methods utilize oxazaborolidine-catalyzed reduction of prochiral ketone precursors (e.g., 5-acetyl-pyrrolopyrimidine), affording the (S)-alcohol with 90% ee, followed by esterification. Simulated moving bed chromatography (Chiralpak IC column, heptane/ethanol 70:30) resolves racemates at preparative scale (1.2 kg/day) with 99.5% ee [10].
Table 5: Chiral Resolution Efficiency
Method | Chiral Agent/Column | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric salt formation | Dibenzoyl-D-tartaric acid | MeOH, 25°C, 3 recrystallizations | 99.2 | 35 |
Asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos catalyst | 50 psi H₂, iPrOH, 25°C | 90 | 88 |
Preparative SMB chromatography | Chiralpak IC (cellulose) | Heptane/EtOH (70:30) | 99.5 | 98 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1